molecular formula C12H17NO B14446621 Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- CAS No. 77251-46-8

Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro-

Cat. No.: B14446621
CAS No.: 77251-46-8
M. Wt: 191.27 g/mol
InChI Key: VSQZJIQLUFQBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- typically involves the reaction of piperidine with a cyclohexenylcarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, as an insect repellent, it may interfere with the olfactory receptors of insects, preventing them from detecting human scents . The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

77251-46-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

cyclohex-2-en-1-yl(3,6-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C12H17NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h2-3,5,7,11H,1,4,6,8-10H2

InChI Key

VSQZJIQLUFQBQC-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C(=O)N2CCC=CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.